- Methods of treating medical conditions and inhibiting LINE1 reverse transcriptase using a substituted 4-fluoro-2,5-dihydrofuranyl phosphonic acid or related compound, World Intellectual Property Organization, , ,
Cas no 97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate)
97614-44-3 structure
Product Name:2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
Número CAS:97614-44-3
MF:C19H16BrFO5
Megavatios:423.229748725891
MDL:MFCD15144963
CID:860333
PubChem ID:11189404
Update Time:2024-10-25
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Propiedades químicas y físicas
Nombre e identificación
-
- [(2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- 2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- 2-DEOXY-3,5-DI-O-BENZOYL-2-FLUORO-A-D-ARABINOFURANOSYL BROMIDE
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide dibenzoate
- α-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate (9CI)
- D
- 2-Deoxy-1-α-bromo-2-β-fluoro-3,5-di-O-benzoyl-D-ribofuranose
- YYVZPZJEMLBIGM-TWMKSMIVSA-N
- [(2R,3R,4S,5R)-3-Benzoyloxy-5-bromo-4-fluoro-tetrahydrofuran-2-yl]methyl benzoate
- DTXSID80458186
- 97614-44-3
- [(2R,3R,4S,5R)-3-benzoyloxy-5-bromo-4-fluorooxolan-2-yl]methyl benzoate
- SCHEMBL1357298
- BS-33426
- AKOS022178768
- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate
- (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl benzoate
- MFCD15144963
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosylbromide3,5-dibenzoate
- 2-Deoxy-2-fluoro-?-D-arabinofuranosyl Bromide Dibenzoate;
- 2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl bromide 3,5-dibenzoate
- CS-0130700
- 2-deoxy-2-fluoro-3,5-di-o-benzoyl-alpha-d-arabinofuranosyl bromide
- 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide
- a-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, dibenzoate
- H11804
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
-
- MDL: MFCD15144963
- Renchi: 1S/C19H16BrFO5/c20-17-15(21)16(26-19(23)13-9-5-2-6-10-13)14(25-17)11-24-18(22)12-7-3-1-4-8-12/h1-10,14-17H,11H2/t14-,15+,16-,17+/m1/s1
- Clave inchi: YYVZPZJEMLBIGM-TWMKSMIVSA-N
- Sonrisas: O([C@H]1[C@H](F)[C@@H](Br)O[C@@H]1COC(C1C=CC=CC=1)=O)C(C1C=CC=CC=1)=O
Atributos calculados
- Calidad precisa: 422.01700
- Masa isotópica única: 422.01651g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 7
- Complejidad: 490
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 4
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.4
- Superficie del Polo topológico: 61.8Ų
Propiedades experimentales
- Denso: 1.51
- Punto de fusión: 73 ºC
- Punto de ebullición: 492.3±45.0 °C at 760 mmHg
- Punto de inflamación: 251.5±28.7 °C
- PSA: 61.83000
- Logp: 3.52690
- Presión de vapor: 0.0±1.2 mmHg at 25°C
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD211063)
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | D235495-100mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 100mg |
$ 52.00 | 2023-09-08 | ||
| TRC | D235495-250mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 250mg |
$ 115.00 | 2023-09-08 | ||
| TRC | D235495-500mg |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 500mg |
$ 178.00 | 2023-09-08 | ||
| TRC | D235495-1g |
2-Deoxy-2-fluoro-α-D-arabinofuranosyl Bromide 3,5-Dibenzoate |
97614-44-3 | 1g |
$ 230.00 | 2022-06-05 | ||
| abcr | AB543684-250 mg |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 250mg |
€138.50 | 2023-06-14 | ||
| abcr | AB543684-1 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 1g |
€257.70 | 2023-06-14 | ||
| abcr | AB543684-5 g |
2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate; . |
97614-44-3 | 5g |
€767.30 | 2023-06-14 | ||
| Chemenu | CM161843-5g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 5g |
$220 | 2024-07-18 | |
| Chemenu | CM161843-10g |
((2R,3R,4S,5R)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
97614-44-3 | 95% | 10g |
$1510 | 2022-09-28 | |
| Apollo Scientific | BICL2162-500mg |
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |
97614-44-3 | 500mg |
£212.00 | 2025-02-21 |
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 22 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C
Referencia
- Compatibility of 5-ethynyl-2'F-ANA UTP with in vitro selection for the generation of base-modified, nuclease resistant aptamers, Organic & Biomolecular Chemistry, 2019, 17(35), 8083-8087
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, 0 °C
Referencia
- Preparation of pyrimidine nucleoside sulfamates as antitumor agents and Atg7 enzyme inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
Referencia
- Sugar-modified derivatives of cytostatic 7-(het)aryl-7-deazaadenosines: 2'-C-methylribonucleosides, 2'-deoxy-2'-fluoroarabinonucleosides, arabinonucleosides and 2'-deoxyribonucleosides, Bioorganic & Medicinal Chemistry, 2012, 20(17), 5202-5214
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ; 20 h, cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referencia
- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid
Referencia
- 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies, Nucleic Acids Research, 2000, 28(18), 3625-3635
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
Referencia
- Preparation of 2,4,7-substitute-7-deaza-2'-deoxy-2'-fluoroarabinosyl nucleoside and nucleotide prodrugs and uses thereof as antiviral agents, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
Referencia
- Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides, Proceedings of the National Academy of Sciences of the United States of America, 2011, 108(51), 20404-20409
Métodos de producción 9
Condiciones de reacción
Referencia
- Impact of Sugar Pucker on Base Pair and Mispair Stability, Biochemistry, 2009, 48(50), 11994-12004
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 18 h, rt
Referencia
- Method for synthesizing nucleoside analog clofarabine, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Method for preparing clofarabine with high yield, China, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane ; 20 min, -5 °C; 18 h, -5 °C → 20 °C
Referencia
- Development of novel clofarabine analogs for cancer therapy, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen bromide ; 24 h, 25 °C
Referencia
- Synthesis and Structure of Duplex DNA Containing the Genotoxic Nucleobase Lesion N7-Methylguanine, Journal of the American Chemical Society, 2008, 130(35), 11570-11571
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid , Dichloromethane
Referencia
- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosides, Journal of Organic Chemistry, 1988, 53(1), 85-8
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; 0 °C; 24 h, 28 - 32 °C
Referencia
- Preparation of thiouracil nucleoside analogs for treatment of viruses and cancer, India, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Bromotrimethylsilane Catalysts: Zinc bromide Solvents: Dichloromethane ; 70 min, 0 °C; 19 h, rt
Referencia
- Syntheses of 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide, Tetrahedron Letters, 2016, 57(3), 268-271
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Acetic acid , Hydrogen bromide Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referencia
- S-antigen transport inhibiting oligonucleotide polymers and methods, World Intellectual Property Organization, , ,
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Raw materials
- 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose
- (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Preparation Products
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
Número de pedido:A1070300
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 18:44
Precio ($):284.0
Correo electrónico:sales@amadischem.com
NewCan Biotech Limited
Miembros de la medalla de oro
(CAS:97614-44-3)2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
Número de pedido:NC15733
Estado del inventario:
Cantidad:10g
Pureza:97%
Información sobre precios actualizada por última vez:Friday, 18 July 2025 16:00
Precio ($):Price inquiry
Correo electrónico:sales@newcanbio.com
2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate Literatura relevante
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
97614-44-3 (2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate) Productos relacionados
- 98855-71-1(((2R,3R,4S)-3-(benzoyloxy)-5-bromo-4-fluorotetrahydrofuran-2-yl)methyl benzoate)
- 1067137-03-4(β-D-Arabinofuranosyl bromide, 2-deoxy-2-fluoro-, 3,5-dibenzoate)
- 155131-43-4(((2R,3R,5R)-3-(BENZOYLOXY)-5-BROMO-4,4-DIFLUOROTETRAHYDROFURAN-2-YL)METHYL BENZOATE)
- 1294481-81-4([(2R,3R,4R,5R)-5-bromo-3-(4-chlorobenzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate)
- 1233335-84-6([(2R,3R,4R,5S)-3-(benzoyloxy)-5-bromo-4-fluoro-4-methyloxolan-2-yl]methyl benzoate)
- 1199809-24-9(((2R,3R,4R,5R)-3-(benzoyloxy)-5-bromo-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl benzoate)
- 461025-92-3((2R,3R,4R,5R,6R)-6-((benzoyloxy)methyl)-2-bromo-5-fluorotetrahydro-2H-pyran-3,4-diyl dibenzoate)
- 171866-29-8(171866-29-8)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97614-44-3)2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
Pureza:99%
Cantidad:25g
Precio ($):284.0
NewCan Biotech Limited
(CAS:97614-44-3)2-Deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide 3,5-dibenzoate
Pureza:97%
Cantidad:10g
Precio ($):Informe